

# CAS 1848242-58-9 chemical structure

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## Compound of Interest

Compound Name: *PI3K/mTOR Inhibitor-2*

CAS No.: 1848242-58-9

Cat. No.: B608691

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An In-Depth Technical Guide to CAS 1848242-58-9: A Dual PI3K/mTOR Inhibitor

## Introduction

In the landscape of cellular signaling and drug discovery, the Phosphoinositide 3-kinase (PI3K)/mechanistic Target of Rapamycin (mTOR) pathway is a cornerstone of research, governing fundamental processes such as cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer. The compound identified by CAS number 1848242-58-9, commonly referred to as **PI3K/mTOR Inhibitor-2**, has emerged as a critical research tool. It is a potent, synthetic small molecule engineered to dually inhibit both PI3K and mTOR kinases.<sup>[1][2][3]</sup> This guide provides a comprehensive technical overview of its chemical structure, mechanism of action, applications, and relevant experimental protocols for researchers and drug development professionals.

## Chemical Identity and Physicochemical Properties

**PI3K/mTOR Inhibitor-2** is a lab-synthesized compound, ensuring high purity and batch-to-batch consistency essential for reproducible experimental outcomes.<sup>[1]</sup> Its core structure is built around a complex heterocyclic system, which is detailed below.

## Chemical Structure

The molecular structure of CAS 1848242-58-9 is defined by the SMILES notation:

COC1=C(C=C(C=N1)C2=CN3C(=NC=C(C3=O)Cl)C=C2)NS(=O)(=O)C4=C(C=C(C=C4)F)F

This can be visualized as follows:

Caption: 2D Chemical Structure of **PI3K/mTOR Inhibitor-2**.

## Physicochemical Data Summary

A compilation of the key properties of CAS 1848242-58-9 is presented below for quick reference.

Property	Value	Source(s)
CAS Number	1848242-58-9	[1][2][4][5][6][7][8][9]
Molecular Formula	C <sub>20</sub> H <sub>13</sub> ClF <sub>2</sub> N <sub>4</sub> O <sub>4</sub> S	[1][4][5][6]
Molecular Weight	478.86 g/mol	[2][4]
Appearance	Solid	[5]
Solubility	DMSO: 96 mg/mL (200.47 mM)	[2]
Water: Insoluble	[2]	
Ethanol: Insoluble	[2]	
Purity	>98% (typical)	[2]
Storage	Powder: 3 years at -20°C	[2][4]
In solvent: 1 year at -80°C	[2]	

## Mechanism of Action: Dual Pathway Blockade

The therapeutic and research potential of **PI3K/mTOR Inhibitor-2** stems from its function as a potent, dual pan-PI3K/mTOR inhibitor.[2][3] It effectively blocks the catalytic activity of both PI3K and mTOR kinases, which are critical nodes in the PI3K/AKT/mTOR signaling cascade.[1]

This pathway is a primary regulator of cellular processes, and its inhibition can halt aberrant cell growth and proliferation.[1]

The inhibitor demonstrates potent activity against multiple isoforms of PI3K as well as mTOR itself, making it a "pan" inhibitor.

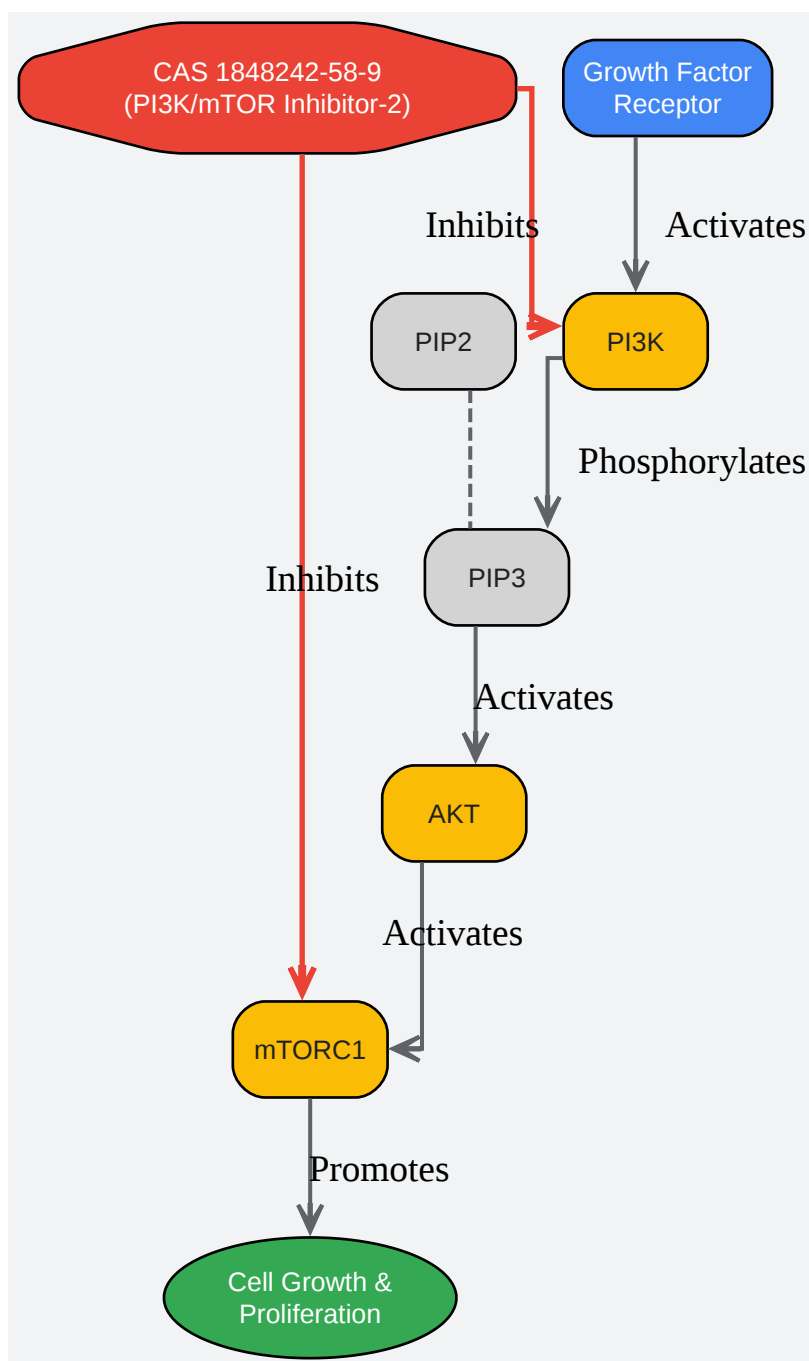
## Biological Activity (IC<sub>50</sub>)

Target	IC <sub>50</sub> (nM)	Source(s)
PI3K $\alpha$	3.4 nM	[10]
PI3K $\beta$	34 nM	[10]
PI3K $\delta$	16.1 nM	[10]
mTOR	4.7 nM	[10]

IC<sub>50</sub>: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

## Signaling Pathway Inhibition

The PI3K/AKT/mTOR pathway is initiated by growth factor receptor activation, leading to the recruitment and activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates downstream effectors like AKT. Activated AKT proceeds to modulate a host of cellular processes and also activates the mTOR complex 1 (mTORC1). **PI3K/mTOR Inhibitor-2** intervenes at the very top of this cascade.



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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

## Applications in Scientific Research

The dual-inhibition capability makes this compound an invaluable tool in multiple research domains.[1]

- **Oncology Research:** It is extensively used to study mechanisms of cancer progression and to evaluate therapeutic strategies for overcoming resistance to other treatments.[1] Its demonstrated antitumor activity makes it a compound of interest in preclinical studies.[2][10]
- **Metabolic Disorders:** The PI3K/mTOR pathway is central to metabolic regulation. This inhibitor serves as a tool to dissect the complex signaling involved in diseases like diabetes.
- **Neurodegenerative Diseases:** Aberrant signaling through this pathway has been implicated in various neurodegenerative conditions, and this inhibitor allows for the investigation of its role in disease pathology.[1]

## Experimental Protocols and Workflows

The following sections provide standardized, field-proven methodologies for the preparation and application of CAS 1848242-58-9 in a research setting.

### Preparation of Stock and Working Solutions

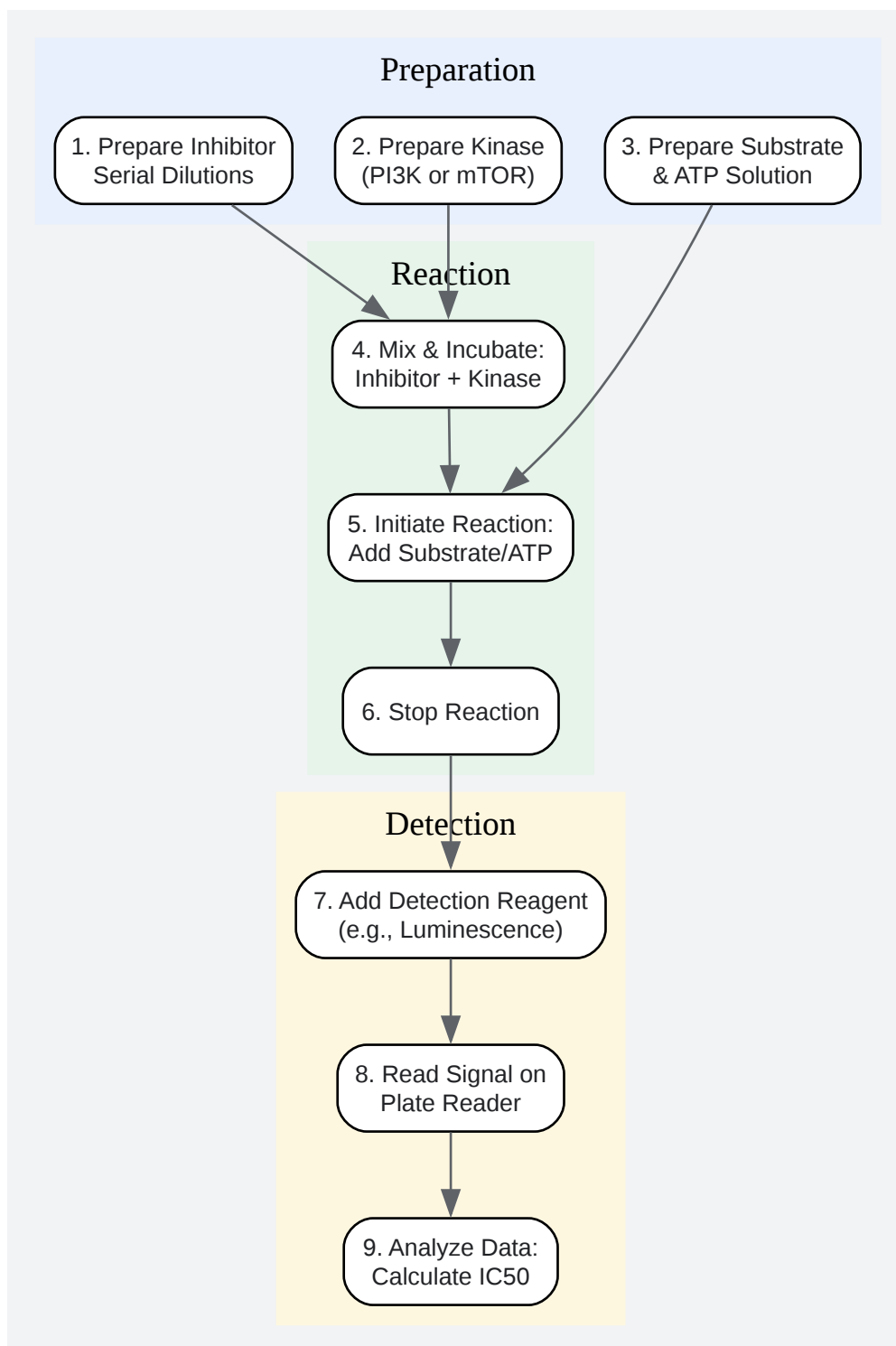
**Rationale:** Due to its poor aqueous solubility, the inhibitor must be dissolved in an appropriate organic solvent to create a high-concentration stock solution, which can then be diluted into aqueous buffers or cell culture media for experiments. Anhydrous DMSO is the solvent of choice.

**Protocol:**

- **Reconstitution:** To prepare a 10 mM stock solution, add 2.088 mL of anhydrous DMSO to 10 mg of **PI3K/mTOR Inhibitor-2** powder (MW: 478.86 g/mol ).
- **Solubilization:** Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (37°C) for 5-10 minutes can aid this process.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 1 year).[2]
- **Working Solution:** For cell-based assays, dilute the stock solution directly into the cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).

## In Vitro Kinase Assay Workflow

Rationale: To validate the inhibitory activity of the compound against its targets (PI3K and mTOR), a biochemical kinase assay is a standard approach. This workflow outlines the general steps.



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Caption: General workflow for an in vitro kinase inhibition assay.

## Conclusion

CAS 1848242-58-9, or **PI3K/mTOR Inhibitor-2**, is a highly specific and potent synthetic molecule that serves as a cornerstone tool for investigating the PI3K/AKT/mTOR signaling axis. Its well-defined chemical structure, dual inhibitory mechanism, and commercial availability in high purity make it an indispensable asset for researchers in oncology, metabolism, and neurobiology. The protocols and data presented in this guide offer a robust framework for its effective application in a laboratory setting, facilitating further discoveries into the complex roles of the PI3K/mTOR pathway in health and disease.

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